Zygophyloside K
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Description
Zygophyloside K is a useful research compound. Its molecular formula is C42H66O15 and its molecular weight is 810.975. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Diabetes Treatment
Beta-D-glucopyranose derivatives are being studied for their potential in inhibiting enzymes like glycogen phosphorylase (GP), which is a promising target for Type 2 diabetes treatment. The research focuses on designing inhibitors that bind to the catalytic site of GP, exploiting the cavity adjacent to the active site. Studies have included kinetic and crystallographic analyses to understand the enzyme-inhibitor interactions, aiding in the prediction and design of potent inhibitors (Gimisis, 2010).
Glycoprotein Processing and Specificity
Research on glucosidase II (G-II), an enzyme involved in glycoprotein processing, has revealed insights into its functioning. Studies show that the beta-subunit of G-II confers substrate specificity towards certain glycans, an understanding critical for therapeutic applications (Watanabe et al., 2009).
Inhibitor Discovery for Glycogen Phosphorylase
Human liver glycogen phosphorylase (hlGP), crucial in glycogen metabolism, has been studied for the development of new anti-hyperglycemic agents for type 2 diabetes. Research in this area has focused on glucopyranose-based compounds, examining their inhibitory effects and structural interactions with the enzyme, providing insights for future rational inhibitor design (Kyriakis et al., 2018).
Diagnostic Applications in Gaucher's Disease
Beta-glucosidase assays using synthetic glucosides, such as 4-methylumbelliferyl-beta-D-glucopyranoside, have been developed for the diagnosis of Gaucher's disease. These assays, based on leukocyte and fibroblast enzymes, have been crucial for understanding the disease's enzymatic defect and for potential carrier detection (Daniels & Glew, 1982).
Industrial Applications and Biotechnological Processes
The expression of beta-glucosidase genes from metagenomic data has been explored for various industrial applications, such as bioethanol production and food processing. Research in this area has focused on the efficient expression and activity assessment of these enzymes, leading to potential advancements in biotechnology (Nguyen Thi Quy et al., 2022).
Alpha-Glucosidase Inhibitor in Diabetes Treatment
Acarbose, an alpha-glucosidase inhibitor containing a beta-D-glucopyranose structure, is used in the treatment of type 2 diabetes. Its production and application highlight the significance of glucopyranose derivatives in therapeutic interventions, offering insights into the development of similar treatments (Wehmeier & Piepersberg, 2004).
High Throughput Screening for Gaucher Disease Therapeutics
Optimization of glucocerebrosidase enzyme assays for high throughput screening has been critical for identifying potential therapeutic compounds for Gaucher disease. This research has led to the development of sensitive and reproducible methods to screen for compounds that can stabilize and restore the function of mutated enzymes in this disease (Urban et al., 2008).
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3S,6aR,6bS,8aR,14bR)-11-(hydroxymethyl)-4,4,6a,6b,11,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H66O15/c1-37(2)23-9-12-41(6)24(39(23,4)11-10-25(37)55-35-31(50)28(47)29(48)32(56-35)33(51)52)8-7-20-21-17-38(3,19-44)13-15-42(21,16-14-40(20,41)5)36(53)57-34-30(49)27(46)26(45)22(18-43)54-34/h7,21-32,34-35,43-50H,8-19H2,1-6H3,(H,51,52)/t21?,22-,23?,24?,25+,26-,27+,28+,29+,30-,31-,32+,34+,35-,38?,39+,40-,41-,42+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUNGWJLADYQNW-JSXUMIJBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)C(=O)O)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5(C4CC(CC5)(C)CO)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H66O15 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
811.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.